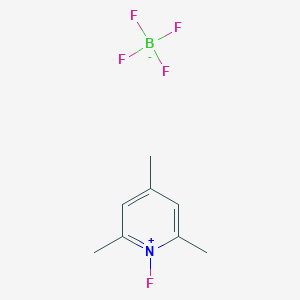

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate

Description

Properties

IUPAC Name |

1-fluoro-2,4,6-trimethylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN.BF4/c1-6-4-7(2)10(9)8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNLYYDDEUOXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=[N+](C(=C1)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BF5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381379 | |

| Record name | 1-Fluoro-2,4,6-trimethylpyridin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109705-14-8 | |

| Record name | 1-Fluoro-2,4,6-trimethylpyridin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoro-2,4,6-trimethylpyridinium Tetrafluoroborate [Fluorinating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Fluorination of 2,4,6-Trimethylpyridine

The primary method involves reacting 2,4,6-trimethylpyridine (collidine) with fluorine gas (F₂) under controlled conditions. The reaction proceeds via electrophilic substitution at the pyridine nitrogen, facilitated by the electron-donating methyl groups at the 2, 4, and 6 positions.

Procedure :

-

Step 1 : 2,4,6-Trimethylpyridine is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

-

Step 2 : Fluorine gas is introduced at −20°C to minimize side reactions.

-

Step 3 : The intermediate N-fluoro-2,4,6-trimethylpyridinium chloride is isolated via filtration.

-

Step 4 : Anion exchange with aqueous tetrafluoroboric acid (60% w/w) yields the final product.

Critical Parameters :

-

Temperature must remain below −15°C to prevent decomposition.

-

Strict anhydrous conditions are required to avoid hydrolysis of BF₄⁻.

Electrochemical Fluorination

An alternative method employs electrochemical fluorination (ECF) to generate the N-fluoro pyridinium cation. This approach avoids direct handling of gaseous fluorine, enhancing safety.

Procedure :

-

Step 1 : 2,4,6-Trimethylpyridine is dissolved in hydrogen fluoride (HF) at 0°C.

-

Step 2 : A graphite anode and nickel cathode are used to apply a current density of 10 mA/cm².

-

Step 3 : The resulting N-fluoro cation is precipitated as the tetrafluoroborate salt by adding HBF₄.

Advantages :

-

Higher selectivity due to controlled electron transfer.

-

Reduced formation of polyfluorinated byproducts.

Reaction Mechanisms and Intermediate Characterization

Fluorination Mechanism

The fluorination of 2,4,6-trimethylpyridine proceeds via a two-electron transfer process. The methyl groups enhance the nucleophilicity of the pyridine nitrogen, facilitating attack by electrophilic fluorine (F⁺). Quantum mechanical calculations suggest a transition state where F₂ dissociates into F⁺ and F⁻, with the cation forming a stable adduct with the pyridine.

Anion Exchange Process

The chloride-to-tetrafluoroborate exchange occurs through metathesis in polar aprotic solvents like acetonitrile:

The reaction is driven by the low solubility of HCl in acetonitrile, favoring complete conversion.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal yields (>90%) are achieved at −20°C in DCM, whereas higher temperatures (>0°C) lead to decomposition. Solvent polarity significantly impacts reaction kinetics:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Dichloromethane | 8.93 | 92 |

| Acetonitrile | 37.5 | 88 |

| Tetrahydrofuran | 7.52 | 78 |

Stoichiometry and Purity Control

A 1:1.2 molar ratio of collidine to F₂ ensures complete fluorination. Excess fluorine increases byproduct formation (e.g., difluorinated species). Post-synthesis purification via recrystallization from acetonitrile/ethyl acetate (1:3 v/v) enhances purity to >98%.

Industrial-Scale Production Protocols

Large-scale synthesis prioritizes safety and cost efficiency. Industrial methods often use continuous-flow reactors to mitigate risks associated with gaseous fluorine:

Key Steps :

-

Continuous Fluorination : Collidine and F₂ are fed into a PTFE-lined reactor at −25°C.

-

In-Line Anion Exchange : The reaction mixture is directly treated with HBF₄ in a static mixer.

-

Crystallization : The product is precipitated by cooling to −40°C and isolated via centrifugation.

Economic Considerations :

-

Fluorine gas costs account for 60% of total expenses.

-

Recycling unreacted F₂ reduces operational costs by 20%.

Analytical Characterization

Post-synthesis validation employs multiple techniques:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

-

ESI-MS : m/z 226.98 [M]⁺, consistent with molecular formula C₈H₁₁BF₅N.

Elemental Analysis

Challenges and Mitigation Strategies

Hydrolysis of Tetrafluoroborate

BF₄⁻ is prone to hydrolysis in aqueous media, forming boric acid and HF. Mitigation includes:

-

Storage under anhydrous conditions with molecular sieves.

-

Use of stabilizers like triethylamine (0.1% w/w).

Environmental and Regulatory Compliance

Industrial processes adhere to:

-

EPA Guidelines : Limits on HF emissions (≤0.5 kg/ton product).

-

OSHA Standards : Worker exposure to F₂ restricted to 0.1 ppm (8-hour TWA).

Chemical Reactions Analysis

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate undergoes various types of chemical reactions, including:

Fluorination Reactions:

C-H Activation: It is used in palladium(II)-catalyzed para-selective C-H arylation reactions.

Aryl Trifluoromethylation: It participates in reactions that introduce trifluoromethyl groups into aromatic compounds.

Common reagents and conditions for these reactions include palladium catalysts, organic solvents, and controlled temperatures . The major products formed from these reactions are fluorinated organic compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

Electrochemistry

FMTPT serves as an efficient electrolyte in electrochemical cells. Its high conductivity and stability are crucial for developing advanced battery technologies. The compound enhances the performance of lithium-ion batteries by improving ionic transport and reducing resistance.

Key Properties

- Conductivity : High ionic conductivity improves battery efficiency.

- Stability : Maintains performance over a wide range of temperatures.

Organic Synthesis

In organic synthesis, FMTPT acts as a reagent for electrophilic fluorination . It facilitates the formation of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

Reactions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Fluorination of Grignard Reagents | THF, 0°C, 30 min | 30-83 |

| Palladium-Catalyzed C-H Fluorination | 110°C, 13 h | 82 |

Case studies demonstrate its effectiveness in synthesizing complex molecules with high enantioselectivity. For example, the addition of electron-poor alcohols can enhance yields significantly.

Material Science

FMTPT is utilized in developing advanced materials , particularly polymers. Its incorporation into polymer matrices improves thermal and mechanical properties.

Applications in Polymer Development

- Thermal Stability : Enhances the heat resistance of polymers.

- Mechanical Strength : Increases tensile strength and durability.

Analytical Chemistry

In analytical chemistry, FMTPT serves as a reference standard for various analytical techniques. Its precise chemical properties allow for accurate measurements in chemical analysis.

Analytical Techniques

- NMR Spectroscopy : Used for structural elucidation.

- Mass Spectrometry : Acts as an internal standard for quantification.

Green Chemistry

FMTPT plays a role in green chemistry initiatives , promoting environmentally friendly processes that reduce waste and improve sustainability in chemical manufacturing.

Sustainability Benefits

- Reduces hazardous waste compared to traditional fluorination methods.

- Facilitates reactions under milder conditions, minimizing energy consumption.

Case Studies

- Electrophilic Fluorination Reactions :

- Polymer Blends :

- Battery Development :

Mechanism of Action

The mechanism of action of 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate involves the transfer of an electrophilic fluorine atom to a nucleophilic site on the substrate molecule . This process is facilitated by the positive charge on the pyridinium ring, which enhances the electrophilicity of the fluorine atom . The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .

Comparison with Similar Compounds

Table 1: Comparison of Fluorinating Agents

Key Findings:

- Reactivity : Unlike NFSI and Selectfluor, this compound exhibits dual functionality as both a fluorinating agent and a mild oxidant. It avoids overfluorination due to its moderate electrophilicity .

- Catalytic Efficiency : In Cu-catalyzed decarboxylative bromination, it achieves 72% yield with substoichiometric Cu(II), outperforming N-iodosuccinimide (NIS) in iodine-based systems .

- Enantioselectivity : Recrystallized this compound maintains >90% ee in hydroalkoxylation, whereas impure batches or NFSI result in lower selectivity .

Oxidants in Transition-Metal Catalysis

Table 2: Comparison of Oxidants in Pd/Cu-Catalyzed Reactions

Key Findings:

- Dual Role : this compound uniquely supports both Pd and Cu catalysis by facilitating metal reoxidation without requiring stoichiometric Ag salts .

- Yield Enhancement : In Pd-catalyzed C–H oxygenation, it outperforms K₂S₂O₈ (82% vs. ≤60%) due to milder oxidation conditions that reduce side reactions .

Biological Activity

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMPY) is a specialized electrophilic fluorinating agent that has garnered attention in synthetic organic chemistry due to its unique properties and applications. This compound is particularly valued for its ability to introduce fluorine into organic molecules, which can significantly enhance their biological activity and pharmacological properties. This article delves into the biological activity of F-TMPY, detailing its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

F-TMPY is characterized by its high fluorine content and reactivity as an electrophilic fluorine source. It is commonly used in reactions involving C-H activation and oxidative functionalization. The compound's mechanism typically involves the generation of a carbocation intermediate, which facilitates the electrophilic attack on nucleophiles present in substrates.

Key Reactions

- C-H Activation : F-TMPY has been shown to effectively fluorinate benzylic C-H bonds under palladium catalysis, achieving yields up to 82% in certain conditions. This reaction highlights its potential for selective functionalization of complex organic molecules .

- Electrophilic Fluorination : The compound serves as a powerful reagent for the electrophilic fluorination of various substrates, including β-ketoesters, where it can achieve high enantioselectivity (up to 94% ee) when used with chiral catalysts .

Antibacterial and Antifungal Properties

Research has indicated that F-TMPY can be utilized in the synthesis of fluorinated pharmaceuticals that exhibit enhanced antibacterial and antifungal activities. The introduction of fluorine into drug candidates often improves their metabolic stability and bioavailability.

- Case Study : A study evaluated the antibacterial effects of various fluorinated compounds synthesized using F-TMPY as a fluorinating agent. Results indicated that these compounds displayed significant activity against Gram-positive bacteria, suggesting potential applications in antibiotic development .

Applications in Medicinal Chemistry

F-TMPY's role in drug design is underscored by its ability to modify biologically active molecules, enhancing their therapeutic profiles:

- Fluorinated Pharmaceuticals : The compound has been instrumental in the development of several fluorinated pharmaceuticals that target various diseases. Its use in synthesizing compounds with improved pharmacokinetic properties has been documented extensively .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 226.98 g/mol | |

| Melting Point | 213–217°C | |

| Solubility | Soluble in MeCN, DMF, THF | |

| Hazard Classification | WGK 3, Flammable Solid |

Q. Table 2: Comparative Fluorination Efficiency

| Substrate Type | Yield (Flow) | Yield (Batch) | Conditions | Reference |

|---|---|---|---|---|

| Aromatic Rings | 92% | 68% | MeCN, 25°C, 10 min | |

| Alkenes | 85% | 55% | DMF, 0°C, 2 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.